5-Bromo-2-(trifluoromethoxy)benzyl chloride
Overview
Description
5-Bromo-2-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl chloride typically involves the introduction of the bromine and trifluoromethoxy groups onto a benzyl chloride precursor. One common method is the bromination of 2-(trifluoromethoxy)benzyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(trifluoromethoxy)benzyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 2-(trifluoromethoxy)benzyl chloride.
Scientific Research Applications
5-Bromo-2-(trifluoromethoxy)benzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, forming a new covalent bond. The presence of the bromine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl chloride: Similar structure but lacks the trifluoromethoxy group.
5-Bromo-2-fluorobenzotrifluoride: Similar structure but with a fluorine atom instead of a chloride.
3-(Trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-2-(trifluoromethoxy)benzyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-1-2-7(5(3-6)4-10)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJUTDFJHJUDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207327 | |
Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-60-8 | |
Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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